molecular formula C6H2Cl2N4O2 B13926256 5,7-Dichloro-3-nitropyrazolo[1,5-a]pyrimidine

5,7-Dichloro-3-nitropyrazolo[1,5-a]pyrimidine

Cat. No.: B13926256
M. Wt: 233.01 g/mol
InChI Key: AKTWZBWXJOVJJL-UHFFFAOYSA-N
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Description

5,7-Dichloro-3-nitropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-3-nitropyrazolo[1,5-a]pyrimidine typically involves the reaction of β-enaminone with NH-5-aminopyrazole under microwave irradiation at 180°C for 2 minutes. This is followed by the addition of nitric acid and sulfuric acid at 60°C under solvent-free microwave irradiation for 10 minutes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-3-nitropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Reduction: Pyrazolo[1,5-a]pyrimidin-3-amine derivatives.

    Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3-nitropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate . The exact molecular pathways involved depend on the specific enzyme and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-3-nitropyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and nitro groups allows for a variety of chemical transformations, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C6H2Cl2N4O2

Molecular Weight

233.01 g/mol

IUPAC Name

5,7-dichloro-3-nitropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H2Cl2N4O2/c7-4-1-5(8)11-6(10-4)3(2-9-11)12(13)14/h1-2H

InChI Key

AKTWZBWXJOVJJL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)[N+](=O)[O-])N=C1Cl)Cl

Origin of Product

United States

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